molecular formula C44H65N9O10S B13744675 Protected cyclic RGDfK(NH2)

Protected cyclic RGDfK(NH2)

Cat. No.: B13744675
M. Wt: 912.1 g/mol
InChI Key: SPXAFBLEZPVDOP-SSNHPIBPSA-N
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Description

Protected cyclic RGDfK(NH2) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The protected form of this peptide is often used in various scientific research applications, including cancer diagnosis and therapy, due to its ability to target specific cell receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protected cyclic RGDfK(NH2) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure, and the protecting groups are removed to yield the final product. High dilution conditions are often employed during the cyclization step to prevent cyclodimerization .

Industrial Production Methods

Industrial production of protected cyclic RGDfK(NH2) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are commonly used to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Protected cyclic RGDfK(NH2) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic disulfide bonds, while substitution can result in peptides with altered binding affinities and biological activities.

Mechanism of Action

Protected cyclic RGDfK(NH2) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This interaction inhibits the integrin-mediated signaling pathways involved in cell adhesion, migration, and angiogenesis. By blocking these pathways, the peptide can prevent tumor growth and metastasis, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H65N9O10S

Molecular Weight

912.1 g/mol

IUPAC Name

tert-butyl 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl]-5-benzyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetate

InChI

InChI=1S/C44H65N9O10S/c1-25-26(2)37(27(3)29-23-44(7,8)63-36(25)29)64(60,61)53-42(46)47-20-14-18-30-38(56)48-24-34(54)49-33(22-35(55)62-43(4,5)6)41(59)52-32(21-28-15-10-9-11-16-28)40(58)51-31(39(57)50-30)17-12-13-19-45/h9-11,15-16,30-33H,12-14,17-24,45H2,1-8H3,(H,48,56)(H,49,54)(H,50,57)(H,51,58)(H,52,59)(H3,46,47,53)/t30-,31-,32+,33-/m0/s1

InChI Key

SPXAFBLEZPVDOP-SSNHPIBPSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C

Origin of Product

United States

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